1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride 1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2097937-42-1
VCID: VC2897502
InChI: InChI=1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H
SMILES: CC1=CC(=NC=N1)CN.Cl.Cl
Molecular Formula: C6H11Cl2N3
Molecular Weight: 196.07 g/mol

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride

CAS No.: 2097937-42-1

Cat. No.: VC2897502

Molecular Formula: C6H11Cl2N3

Molecular Weight: 196.07 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride - 2097937-42-1

Specification

CAS No. 2097937-42-1
Molecular Formula C6H11Cl2N3
Molecular Weight 196.07 g/mol
IUPAC Name (6-methylpyrimidin-4-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H
Standard InChI Key BHFNWAOBAAAKGZ-UHFFFAOYSA-N
SMILES CC1=CC(=NC=N1)CN.Cl.Cl
Canonical SMILES CC1=CC(=NC=N1)CN.Cl.Cl

Introduction

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound likely belonging to the class of pyrimidine derivatives. These compounds are characterized by a pyrimidine ring—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The compound includes a methyl group at position 6 of the pyrimidine ring and a methanamine (-CH2NH2) substituent at position 4, with two hydrochloride salts to stabilize the amine group.

This compound may have potential applications in pharmaceuticals, agrochemicals, or materials science, as pyrimidine derivatives are commonly used in these fields.

Synthesis Overview

While no direct synthesis protocol for this compound was found, related pyrimidine derivatives are often synthesized via:

  • Nucleophilic Substitution Reactions:

    • A chlorinated pyrimidine precursor reacts with a nucleophile like methylamine under controlled conditions.

  • Functional Group Modifications:

    • Methylation of a pyrimidine precursor at position 6 using alkylating agents.

    • Conversion of intermediates to hydrochloride salts by acid treatment.

Pharmaceutical Uses

Pyrimidine derivatives are widely studied for their biological activities, including:

  • Antiviral

  • Anticancer

  • Antimicrobial properties

The methanamine group may enhance binding affinity to biological targets through hydrogen bonding or ionic interactions.

Agrochemical Applications

Pyrimidines are often used in herbicides, fungicides, and insecticides due to their ability to disrupt vital biochemical pathways in pests or pathogens.

Material Science

Pyrimidine derivatives are sometimes used as precursors for organic semiconductors or in coordination chemistry for metal-organic frameworks.

Analytical Data

For compounds like this one, typical characterization methods include:

TechniquePurpose
NMR SpectroscopyVerifies structural integrity
Mass SpectrometryConfirms molecular weight
IR SpectroscopyIdentifies functional groups
X-ray CrystallographyDetermines crystal structure

Research Gaps and Future Directions

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride has not been extensively documented in available literature. Future research could focus on:

  • Biological activity screening for pharmaceutical potential.

  • Development of efficient synthetic routes.

  • Exploration of its role as an intermediate in complex organic synthesis.

If more specific details about this compound become available, additional insights into its properties and uses can be provided.

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